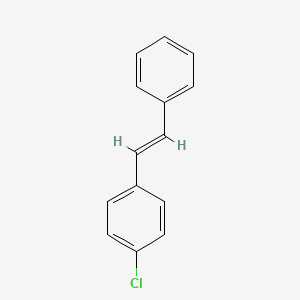

trans-4-Chlorostilbene

Description

Historical Context and Evolution of Stilbene (B7821643) Chemistry

The journey into the world of stilbene chemistry began in 1843 when French chemist Auguste Laurent first discovered the parent compound, stilbene. wikipedia.org The name "stilbene" is derived from the Greek word "stilbo," meaning "I shine," which aptly describes the lustrous appearance of the compound. wikipedia.org A significant milestone in stilbene research occurred in 1940 with the extraction of resveratrol (B1683913), the first stilbene derivative, from the white hellebore plant. benthamscience.combenthamdirect.comresearchgate.net Since then, over 400 other stilbene derivatives have been discovered. benthamscience.combenthamdirect.comresearchgate.net

The fundamental structure of stilbenes consists of two phenyl rings connected by an ethylene (B1197577) bridge, which allows for the existence of cis and trans (or E and Z) geometric isomers. wikipedia.orgencyclopedia.pub Naturally occurring stilbenes are typically found in the trans configuration. encyclopedia.pub The advancement of synthetic organic chemistry in the mid-20th century spurred the systematic investigation of substituted stilbenes, as researchers sought to understand how structural modifications influence chemical properties. The development of synthetic methods like the Wittig reaction and reductive coupling procedures were pivotal in preparing and studying various stilbene derivatives, including halogenated variants.

Significance of Halogenated Stilbenes in Contemporary Chemical Research

Halogenated stilbenes, a sub-class of stilbene derivatives, have garnered considerable attention in modern chemical research due to their unique properties and potential applications. The introduction of halogen atoms, such as chlorine, into the stilbene framework can significantly alter the molecule's electronic and steric characteristics, leading to modified reactivity and physical properties. nih.gov

In the realm of medicinal chemistry, halogenation has been explored as a strategy to enhance the pharmacokinetic profile of biologically active stilbenes like resveratrol. It is thought that the presence of chlorine atoms can make these compounds less susceptible to metabolic processes like glucuronidation and sulfation, potentially leading to improved metabolic stability. nih.gov

Furthermore, halogenated stilbenes serve as versatile intermediates in organic synthesis. benthamdirect.combenthamdirect.com They are employed in various coupling reactions to construct more complex molecular architectures. For instance, the Heck reaction, a palladium-catalyzed cross-coupling reaction, is a common method for synthesizing halogenated stilbenes. benthamdirect.combenthamdirect.com These compounds have also been investigated for their applications in materials science, particularly in the development of organic electronic and photonic devices, owing to their photochemical properties. The photochemical reactivity of these compounds allows for the creation of materials with tunable optical and electronic characteristics.

Scope and Objectives of Academic Inquiry into trans-4-Chlorostilbene (B155792)

Academic research into this compound is multifaceted, driven by its utility as a synthetic building block and its interesting physicochemical properties. A primary objective of its study is to leverage it as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and functional materials. ontosight.ai Its defined structure, with a chlorine atom at the para-position of one of the phenyl rings, provides a reactive site for further chemical transformations. ontosight.ai

A significant area of investigation revolves around the photochemical behavior of this compound. Like other stilbenes, it can undergo photoisomerization to its cis isomer. ontosight.ai This light-induced switching capability makes it a candidate for the development of photoresponsive materials and molecular switches. ontosight.ai Moreover, its photochemical cyclization to form chlorinated phenanthrene (B1679779) derivatives is a reaction of synthetic importance for creating specific polycyclic aromatic hydrocarbons.

Researchers are also interested in this compound as a model compound for studying structure-activity relationships within the broader stilbene family. By systematically modifying its structure and observing the resultant changes in chemical and physical properties, a deeper understanding of the fundamental principles governing the behavior of stilbenoids can be achieved. Recent studies have also explored its use in electrochemical cycloaddition reactions, highlighting its potential in sustainable and green chemistry methodologies. acs.org

Properties of this compound

| Property | Value |

| Chemical Formula | C₁₄H₁₁Cl nih.gov |

| Molecular Weight | 214.69 g/mol nih.gov |

| CAS Number | 4714-23-2 nih.gov |

| Appearance | White to light yellow crystalline solid cymitquimica.com |

| Melting Point | 153.8 °C guidechem.com |

| Boiling Point | 324.8 °C at 760 mmHg guidechem.com |

| Flash Point | 143.9 °C guidechem.com |

| Refractive Index | 1.664 guidechem.com |

| Solubility | Moderately soluble in organic solvents like ethanol (B145695) and dichloromethane (B109758); limited solubility in water. cymitquimica.com |

| IUPAC Name | 1-chloro-4-[(E)-2-phenylethenyl]benzene nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-4-[(E)-2-phenylethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-11H/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTYKTMUIQGPMMH-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4714-23-2 | |

| Record name | 1-Chloro-4-(2-phenylvinyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004714232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Chlorostilbene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=874 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-chloro-4-(2-phenylvinyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.913 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Trans 4 Chlorostilbene and Analogues

Advanced Olefination Strategies

Advanced olefination reactions provide the most direct routes to the stilbene (B7821643) core. These methods involve the coupling of two smaller aromatic precursors to construct the characteristic C=C bond.

Wittig and Wittig-Horner Approaches for trans-4-Chlorostilbene (B155792) Synthesis

The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are cornerstone methods for alkene synthesis. mnstate.eduudel.edu The classical Wittig reaction involves the reaction of a phosphorus ylide, generated by deprotonating a phosphonium (B103445) salt, with an aldehyde or ketone. study.comumkc.edu For the synthesis of this compound, this can be achieved by reacting 4-chlorobenzaldehyde (B46862) with benzyltriphenylphosphonium (B107652) chloride or, alternatively, benzaldehyde (B42025) with (4-chlorobenzyl)triphenylphosphonium chloride. While effective, the standard Wittig reaction can sometimes yield a mixture of cis (Z) and trans (E) isomers.

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig approach, offers superior stereocontrol, yielding predominantly the trans-alkene. nih.govwiley-vch.de This reaction utilizes a phosphonate (B1237965) carbanion, which is more nucleophilic than the corresponding ylide, leading to excellent E-selectivity. researchgate.net A significant advantage of the HWE reaction is that its byproduct, a water-soluble phosphate (B84403) ester, is easily removed during workup, simplifying product purification. wiley-vch.deresearchgate.net The synthesis of this compound via the HWE reaction typically involves the reaction of diethyl (4-chlorobenzyl)phosphonate with benzaldehyde in the presence of a base.

| Reaction | Phosphorus Reagent | Typical Base | Key Advantage | Stereoselectivity | Byproduct |

|---|---|---|---|---|---|

| Wittig Reaction | Phosphonium Salt (e.g., Benzyltriphenylphosphonium chloride) | Strong Base (e.g., n-BuLi, NaOH) | Wide substrate scope | Often yields E/Z mixtures | Triphenylphosphine oxide (often difficult to separate) |

| Horner-Wadsworth-Emmons (HWE) | Phosphonate Ester (e.g., Diethyl benzylphosphonate) | Milder Base (e.g., NaH, NaOMe, K2CO3) | High E-selectivity, easy purification | Predominantly E (trans) isomer researchgate.net | Water-soluble phosphate ester |

Palladium-Catalyzed Cross-Coupling Reactions, including Heck Coupling, for this compound Derivatization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are widely used for synthesizing stilbene derivatives with high stereoselectivity. nih.gov

The Mizoroki-Heck reaction (commonly known as the Heck reaction) is a prominent method that involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. nih.govodinity.com To synthesize this compound, two primary Heck coupling pathways are viable:

Reaction of 4-chloroiodobenzene or 4-chlorobromobenzene with styrene (B11656).

Reaction of iodobenzene (B50100) or bromobenzene (B47551) with 4-chlorostyrene.

The reaction mechanism typically ensures the formation of the trans isomer. Various palladium sources, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or palladium on carbon (Pd/C), can be used, often in conjunction with phosphine (B1218219) ligands. biolmolchem.com

The Suzuki-Miyaura coupling provides another versatile route, coupling an organoboron compound (like a boronic acid or ester) with an organic halide. scielo.brnih.gov The synthesis of this compound could be achieved by coupling (E)-styrylboronic acid with a 4-chloroaryl halide or phenylboronic acid with a 4-chloro-(E)-styryl halide. This reaction is known for its mild conditions and tolerance of a wide variety of functional groups. nih.gov

| Aryl Halide | Alkene | Catalyst System | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| Iodobenzene | Styrene | PdCl₂ (1.5 mol%) / TDTAT ligand | K₂CO₃ | Water | 96% | researchgate.net |

| Bromobenzene | Styrene | Pd@MOF-NH₂ (10 mol% Pd) | K₂CO₃ | DMF | >96% | biolmolchem.com |

| Aryl Bromides | Styrene | PVP-Pd Nanoparticles (0.05-0.25 mol%) | K₂CO₃ | H₂O/EtOH | Good to Excellent | nih.gov |

Stereoselective Syntheses of (E)-Alkenyl Halides and Stilbenes

Achieving high stereoselectivity for the trans (E) isomer is a critical aspect of stilbene synthesis. The aforementioned Horner-Wadsworth-Emmons and Heck reactions are inherently stereoselective, favoring the formation of the more stable trans product. wiley-vch.denih.gov

In the HWE reaction , the thermodynamic stability of the intermediates in the reaction pathway leads to the preferential formation of the E-alkene. researchgate.net Similarly, the mechanism of the Heck reaction , involving syn-addition of the aryl-palladium species to the alkene followed by syn-β-hydride elimination, typically results in the E-stilbene product. nih.gov

The Suzuki-Miyaura coupling also proceeds with retention of configuration. nih.gov Therefore, using a stereochemically pure (E)-alkenylboronic acid or (E)-alkenyl halide will result in the corresponding pure (E)-stilbene derivative. This stereochemical fidelity is crucial for synthesizing structurally defined stilbenes for specific applications.

Functional Group Transformations on the this compound Scaffold

Once the this compound core is synthesized, it can serve as a scaffold for further chemical modifications. The two phenyl rings and the chlorine atom provide sites for subsequent functionalization.

The phenyl rings of the stilbene core can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation. lumenlearning.comdalalinstitute.com The directing effects of the styryl group (ortho-, para-directing) and the chloro group (ortho-, para-directing and deactivating) will influence the position of the incoming electrophile.

The chlorine atom itself is a key functional handle. While generally unreactive towards nucleophilic aromatic substitution unless activated, it is an excellent substrate for further palladium-catalyzed cross-coupling reactions . For instance, the chloro-group on this compound can be coupled with various boronic acids (Suzuki coupling), organostannanes (Stille coupling), or amines (Buchwald-Hartwig amination) to introduce a wide array of substituents, thereby creating a library of diverse stilbene analogues. evitachem.com

Exploration of Novel and Sustainable Synthetic Routes

Modern synthetic chemistry emphasizes the development of environmentally benign and efficient processes. For the synthesis of this compound and its derivatives, several "green" approaches are being explored.

Microwave-assisted synthesis has emerged as a powerful technique to accelerate reaction rates, often leading to higher yields in shorter times. nih.gov The Heck reaction, for example, can be performed efficiently under microwave irradiation, sometimes in aqueous media, which reduces the reliance on volatile organic solvents. nih.govbeilstein-journals.org

Another sustainable approach is the development of solvent-free reaction conditions . A solvent-free Wittig reaction has been reported where reagents are ground together with a mild base like potassium phosphate, significantly reducing chemical waste. gctlc.org

The use of recyclable heterogeneous catalysts , such as palladium nanoparticles supported on materials like metal-organic frameworks (MOFs) or carbon, is also a key area of green chemistry. biolmolchem.com These catalysts can be easily separated from the reaction mixture and reused, making the process more economical and sustainable. biolmolchem.com The use of bio-based solvents, such as Cyrene, in conjunction with recyclable catalysts like Pd/C, represents a state-of-the-art green protocol for the Mizoroki-Heck reaction. rsc.org

Chemical Reactivity and Mechanistic Investigations of Trans 4 Chlorostilbene

Electrophilic Addition Reaction Mechanisms

Electrophilic addition reactions involving trans-4-Chlorostilbene (B155792) are pivotal in understanding how the chloro-substituent affects the reactivity of the alkene double bond. The pi electrons of the double bond act as a nucleophile, attacking an electrophile. libretexts.orgyoutube.com This process typically proceeds through a carbocation intermediate, with the stability of this intermediate dictating the reaction pathway and product distribution. libretexts.org

Detailed Analysis of Bromination Reaction Pathways in Stilbenes

The bromination of stilbenes, including this compound, is a classic example of an electrophilic addition reaction. The reaction of trans-stilbene (B89595) with bromine (Br₂) typically proceeds through a bromonium ion intermediate. odinity.comumkc.edu This intermediate is formed by the electrophilic attack of bromine on the alkene double bond. odinity.com The subsequent nucleophilic attack by a bromide ion occurs in an anti-fashion, leading to the formation of a trans dibromide product. umkc.edu

In the case of trans-stilbene, this results in the formation of 1,2-dibromo-1,2-diphenylethane. odinity.com The stereochemistry of the starting alkene directly influences the stereochemistry of the product. The reaction is often carried out in solvents like dichloromethane (B109758) or ethanol (B145695). odinity.comrose-hulman.edu Alternative methods for generating bromine in situ, such as the reaction of hydrobromic acid with hydrogen peroxide, are also employed to avoid handling the hazardous elemental bromine directly. umkc.edurose-hulman.educentre.edu

The general mechanism for the bromination of an alkene is as follows:

The alkene's pi electrons attack a bromine molecule, displacing a bromide ion and forming a cyclic bromonium ion intermediate. odinity.comumkc.edu

The displaced bromide ion then acts as a nucleophile, attacking one of the carbons of the bromonium ion from the side opposite the bromine bridge. umkc.edu This backside attack results in anti-addition of the two bromine atoms across the double bond.

For trans-stilbene, this anti-addition results in the formation of meso-1,2-dibromo-1,2-diphenylethane.

Epoxidation Reactions of this compound and the Formation of Corresponding Oxides

Epoxidation of alkenes, including this compound, involves the addition of an oxygen atom across the double bond to form an epoxide (or oxirane). This transformation can be achieved using various reagents, most commonly peroxy acids like meta-chloroperoxybenzoic acid (mCPBA). wvu.edu The reaction is thought to proceed via a concerted mechanism where the oxygen atom is transferred from the peroxy acid to the alkene in a single step. wvu.edu

For trans-stilbene, epoxidation with a peroxy acid such as peracetic acid yields trans-stilbene oxide. orgsyn.org The reaction is typically slower for stilbenes compared to unconjugated olefins due to the conjugation with the aromatic rings. orgsyn.org The progress of the reaction can be monitored by observing the disappearance of the trans-stilbene concentration. orgsyn.org

Alternative epoxidation methods have been developed to improve efficiency and utilize greener oxidants. For instance, iron-catalyzed epoxidation using hydrogen peroxide in the presence of a ligand like 1-methylimidazole (B24206) has been investigated for trans-stilbene. researchgate.net The choice of solvent can significantly impact the yield of the epoxide. researchgate.net

The formation of trans-stilbene oxide as the major product from the epoxidation of trans-stilbene is a stereospecific reaction, meaning the stereochemistry of the reactant is retained in the product. sapub.org

Nucleophilic Substitution Patterns and Reactivity Studies

Information specifically detailing nucleophilic substitution reactions directly on the aromatic ring or the vinylic carbons of this compound is not extensively covered in the provided search results. Generally, nucleophilic aromatic substitution on an aryl halide like this compound would require strong activating groups (electron-withdrawing groups) ortho or para to the chlorine atom and/or harsh reaction conditions. The phenylvinyl group is generally considered to be weakly activating or deactivating depending on the resonance and inductive effects, making direct nucleophilic substitution on the chlorophenyl ring challenging under standard conditions.

Similarly, nucleophilic vinylic substitution is also a difficult reaction to achieve and typically requires specific substrates and reaction conditions, such as the presence of strong electron-withdrawing groups on the double bond or the use of organometallic reagents.

Radical Cation Mechanisms in Cycloaddition Processes

Alkene radical cations are highly reactive intermediates that can participate in various cycloaddition reactions. These species are typically generated through single-electron transfer (SET) from the alkene to an oxidant, which can be chemical or electrochemical.

Electrochemical Cyclopropanation of trans-Stilbenes, including 4-Chlorostilbene

Electrochemical methods offer a green and efficient way to generate alkene radical cations for cycloaddition reactions. acs.org Anodic oxidation of an olefin, such as a trans-stilbene derivative, produces an electrophilic alkene radical cation. acs.org This radical cation can then react with a suitable partner, such as a diazo compound, in a formal [2+1] cycloaddition to yield a cyclopropane (B1198618). acs.org

The proposed mechanism for this electrochemical cyclopropanation involves:

Anodic oxidation of the alkene to form the alkene radical cation.

Reaction of the alkene radical cation with the nucleophilic diazo compound to form a radical cation intermediate.

Spontaneous extrusion of nitrogen from this intermediate to form another radical cation.

Subsequent reduction at the cathode to generate the final cyclopropane product. acs.org

This electrochemical approach is advantageous as it avoids the use of metals, catalysts, and external oxidants. acs.org

Elucidation of Alkene Radical Cation Involvement in Reaction Mechanisms

The involvement of alkene radical cations in cycloaddition reactions has been a subject of significant mechanistic study. These intermediates can be generated photochemically or electrochemically and their subsequent reactions provide insight into their reactivity. acs.orgdoi.org In the context of cycloadditions, the alkene radical cation acts as an electrophile.

For instance, in [2+2] cycloadditions, the anodically generated alkene radical cation can react with another alkene, such as a styrene (B11656) derivative, to form a cyclobutanyl radical cation. acs.org This intermediate is then reduced at the cathode to yield the cyclobutane (B1203170) product. acs.org The efficiency and outcome of these reactions are influenced by the electronic and steric properties of both the alkene radical cation and the reacting partner. doi.org

The stability of the radical cation plays a crucial role in these reactions. For substituted stilbenes, the substituent on the phenyl ring can influence the oxidation potential and the subsequent reactivity of the generated radical cation.

Direct Reductive Deoxygenation Reactions involving Stilbene (B7821643) Analogues

Direct reductive deoxygenation of hydroxylated stilbenes, particularly those with a hydroxyl group on one of the phenyl rings, presents a significant chemical challenge due to the stability of the aryl C-O bond. The direct removal of such a group is not a commonly reported transformation. However, insights into the cleavage of C-O bonds within a stilbene-like framework can be gleaned from studies on the deoxygenation of stilbene oxides.

The deoxygenation of epoxides, including trans-stilbene oxide, to the corresponding alkene is a well-established reaction. researchgate.net This transformation involves the cleavage of two C-O bonds and the formation of a C=C double bond, providing a model for C-O bond scission in molecules with the stilbene backbone. Various reagents and catalytic systems have been developed for this purpose. For instance, gold nanoparticles supported on hydrotalcite have been shown to be a highly efficient catalyst for the deoxygenation of trans-stilbene oxide to trans-stilbene using alcohols as reducing agents. researchgate.net The reaction proceeds with high selectivity and yield, demonstrating the feasibility of C-O bond cleavage without hydrogenation of the resulting double bond. researchgate.net

The proposed mechanism for this catalytic deoxygenation involves the formation of a gold-hydride species from the alcohol, which then attacks the epoxide, leading to the formation of the alkene and water. researchgate.net The choice of reductant and support for the catalyst can influence the reaction's efficiency. researchgate.net

| Catalyst | Reductant | Solvent | Temperature (°C) | Time (h) | Yield of trans-Stilbene (%) |

|---|---|---|---|---|---|

| Au/Hydrotalcite | 2-Propanol | Toluene | 110 | 4 | >99 |

| Au/Hydrotalcite | 1-Phenylethanol | Toluene | 110 | 4 | 96 |

| Au/Hydrotalcite | Benzyl alcohol | Toluene | 110 | 4 | 91 |

| Au/Hydrotalcite | 1-Octanol | Toluene | 110 | 4 | 21 |

Data sourced from ResearchGate. researchgate.net

While these examples are for trans-stilbene oxide, they provide a foundational understanding of the conditions that can promote C-O bond cleavage in a related system, which is relevant for designing potential deoxygenation strategies for hydroxylated stilbenes.

Thermal Transformations and Rearrangement Mechanisms

The most well-documented thermal transformation of stilbene and its derivatives is the cis-trans (or Z/E) isomerization. aip.orgaip.org This process involves the rotation around the central carbon-carbon double bond, which is typically restricted. The trans isomer of stilbene is thermodynamically more stable than the cis isomer due to reduced steric hindrance. researchgate.net

The thermal isomerization from the cis to the trans form is a unimolecular reaction that can proceed through a singlet or a triplet state mechanism. rsc.org In the absence of catalysts or light, the thermal isomerization is believed to proceed via a singlet state mechanism. rsc.org The molecule transitions from the ground state of the cis isomer to a twisted transition state where the p-orbitals of the central carbons are orthogonal. This transition state has significant single-bond character, and from this state, the molecule can relax to either the cis or trans ground state.

Substituents on the phenyl rings can significantly influence the rate of thermal isomerization. aip.orgaip.org This effect is largely attributed to the stabilization of the transition state. For para-substituted stilbenes, the activation energy for the cis-trans isomerization is altered depending on the electronic nature of the substituent. aip.org For instance, substituents that can delocalize the electron density in the twisted transition state can lower the activation energy, thereby increasing the rate of isomerization. aip.org

Kinetic studies on various para-substituted stilbenes have provided quantitative data on these substituent effects. aip.org The rate parameters, including the activation energy (Ea) and the frequency factor (A), have been determined for several compounds, illustrating the electronic influence on this thermal process. aip.org

| Substituent (para position) | Activation Energy (Ea, kcal/mol) | Frequency Factor (A, s⁻¹) | Temperature Range (°C) |

|---|---|---|---|

| -H (Stilbene) | 42.8 | 6 x 10¹² | 280-340 |

| -OCH₃ | 40.3 | 2 x 10¹² | 240-300 |

| -NO₂ | 36.9 | 1 x 10¹² | 200-260 |

| -NH₂ (in p'-nitro) | 29.2 | 2 x 10⁹ | 160-220 |

Data adapted from Calvin and Alter (1951). aip.org

Other thermal transformations, such as cyclization reactions, are more commonly observed under photochemical conditions. nih.gov While thermal cyclization of stilbenes to form dihydrophenanthrenes can occur, it generally requires high temperatures, and the process is often reversible. nih.gov

Photochemical Behavior and Excited State Dynamics of Trans 4 Chlorostilbene

Photoisomerization Mechanisms (trans-cis) and Quantum Yield Determination

The hallmark of stilbene (B7821643) photochemistry is the reversible trans-cis isomerization around the central ethylenic double bond. Upon absorption of ultraviolet light, trans-4-Chlorostilbene (B155792) is promoted to an excited singlet state (S1). From this excited state, the molecule can undergo a torsional motion around the C=C bond, leading to a perpendicular intermediate geometry, which can then decay to either the trans or cis ground state.

Time-Resolved Spectroscopic Characterization of Excited States

Time-resolved spectroscopic techniques are instrumental in probing the transient species and understanding the dynamics of the excited states involved in the photochemical processes of this compound.

Fluorescence Lifetimes and Emission Spectroscopy in Various Solvents

Upon excitation, this compound can return to the ground state via fluorescence, emitting a photon. The fluorescence lifetime (τf) is a critical parameter that reflects the rate of all deactivation pathways of the excited state, including fluorescence, intersystem crossing, and isomerization.

While specific fluorescence lifetime values for this compound across a range of solvents were not found in the available search results, studies on unsubstituted trans-stilbene (B89595) have reported fluorescence lifetimes in the order of tens to hundreds of picoseconds in various organic solvents at room temperature. For instance, the fluorescence lifetime of trans-stilbene is around 80-130 picoseconds at room temperature. omlc.org The introduction of a chlorine atom at the para position is expected to influence the electronic properties of the molecule and, consequently, its fluorescence lifetime. Halogen atoms can enhance intersystem crossing rates (the "heavy-atom effect"), which would be expected to shorten the fluorescence lifetime.

The emission spectrum of this compound, like other stilbenes, is expected to show a dependence on the solvent polarity, with more polar solvents often leading to a red-shift (a shift to longer wavelengths) of the emission maximum.

Investigation of Intramolecular Charge Transfer (ICT) Processes

In substituted stilbenes, particularly those with electron-donating and electron-withdrawing groups, intramolecular charge transfer (ICT) can play a significant role in the excited state. An ICT state is characterized by a significant redistribution of electron density upon excitation, leading to a more polar excited state compared to the ground state.

For this compound, the chlorine atom is a weakly deactivating, ortho-para directing group with both inductive electron-withdrawing and resonance electron-donating character. While the chloro substituent is not a strong electron-donating or -withdrawing group, it can still influence the charge distribution in the excited state. The formation of an ICT state would be more pronounced in polar solvents, which can stabilize the charge-separated species. Detailed investigations specifically targeting the ICT processes in this compound are not prevalent in the reviewed literature, but the principles of ICT in other substituted stilbenes suggest that such processes could contribute to its photophysical behavior. nih.govacs.orgnih.govoup.comrsc.org

Photocyclization Reactions of Stilbenes and Related Products

Beyond isomerization, stilbenes can undergo photocyclization reactions, typically from the cis-isomer, to form dihydrophenanthrene intermediates. These intermediates can then be oxidized to form phenanthrene (B1679779) derivatives. This reaction, often referred to as the Mallory reaction, is a powerful tool in the synthesis of polycyclic aromatic hydrocarbons. nih.gov

In the case of 4-Chlorostilbene, the photocyclization of its cis-isomer is expected to proceed to form a dihydrophenanthrene intermediate. Subsequent oxidation, often facilitated by an oxidizing agent like iodine or in the presence of air, would lead to the formation of a chlorophenanthrene. nih.govacs.org The position of the chlorine atom on the resulting phenanthrene ring is determined by the cyclization pathway. Based on the established mechanism for stilbene photocyclization, the expected major product from 4-Chlorostilbene would be 2-chlorophenanthrene (B1345102) or 3-chlorophenanthrene. The regioselectivity of the cyclization can be influenced by steric and electronic effects of the substituents. acs.org

Influence of Solvent Environment on Photophysical Properties

The solvent environment can significantly impact the photochemical and photophysical properties of this compound. The polarity, viscosity, and hydrogen-bonding capability of the solvent can alter the energies of the ground and excited states, the rates of radiative and non-radiative decay processes, and the efficiency of photoisomerization.

For stilbene derivatives, an increase in solvent polarity often leads to a stabilization of more polar excited states, including ICT states. rsc.org This can result in a red-shift of the fluorescence emission spectrum. The rate of photoisomerization can also be affected by the solvent. For instance, in viscous solvents, the torsional motion required for isomerization is hindered, which can lead to an increase in the fluorescence quantum yield and lifetime at the expense of the isomerization quantum yield.

While a detailed data table for this compound is not available, the general trends observed for other stilbenes provide a framework for understanding its behavior. For example, the excited-state dynamics of trans-4-nitrostilbene have been shown to be strongly dependent on solvent polarity, with the lifetime of the S1 state decreasing significantly in nonpolar solvents compared to polar solvents. rsc.org Similar, though likely less dramatic, effects would be anticipated for this compound.

| Property | Solvent | Expected Effect on this compound |

| Fluorescence Emission Maximum | Increasing Polarity | Red-shift |

| Fluorescence Lifetime | Increasing Viscosity | Increase |

| Photoisomerization Quantum Yield | Increasing Viscosity | Decrease |

| Intramolecular Charge Transfer | Increasing Polarity | Enhanced contribution |

Advanced Spectroscopic and Structural Elucidation Techniques for Trans 4 Chlorostilbene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds like trans-4-chlorostilbene (B155792). By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

¹H (proton) and ¹³C (carbon-13) NMR are the most common NMR techniques used for the structural analysis of organic molecules. In the case of this compound, the ¹H NMR spectrum provides information about the number, connectivity, and chemical environment of the hydrogen atoms, while the ¹³C NMR spectrum reveals similar information for the carbon atoms. rsc.org

The analysis of chemical shifts, signal multiplicities (splitting patterns), and coupling constants in both ¹H and ¹³C NMR spectra allows for the complete assignment of all protons and carbons in the this compound molecule. The trans configuration of the double bond is typically confirmed by the large coupling constant (usually in the range of 12-18 Hz) between the vinylic protons. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effect of the chlorine atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and may vary slightly from experimental data.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Vinylic CH | 7.1 - 7.3 | 127 - 129 |

| Phenyl CH (unsubstituted ring) | 7.2 - 7.5 | 126 - 129 |

| Phenyl CH (chloro-substituted ring) | 7.3 - 7.5 | 127 - 134 |

| Phenyl C-Cl | - | 133 - 135 |

| Phenyl C (ipso, unsubstituted) | - | 137 - 139 |

| Phenyl C (ipso, chloro-substituted) | - | 135 - 137 |

While not directly applicable to this compound, ¹⁹F NMR is a powerful specialized technique for the analysis of fluorinated stilbenes and other halogenated organic compounds. The ¹⁹F nucleus is 100% naturally abundant and has a spin of 1/2, making it highly sensitive for NMR spectroscopy. The chemical shift range of ¹⁹F is much wider than that of ¹H, which often leads to better-resolved spectra and more detailed structural information. This technique is particularly useful for studying the electronic effects of fluorine substitution and for probing the local environment of the fluorine atoms within a molecule.

Mass Spectrometry (MS) in Molecular Identification and Fragmentation Pathway Studies

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, MS is used to determine the molecular weight and to study its fragmentation patterns, which can provide valuable structural information. In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak [M]⁺ is observed at an m/z corresponding to its molecular weight (approximately 214.7 g/mol ). nih.gov Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio), an [M+2]⁺ peak with about one-third the intensity of the molecular ion peak is also observed. miamioh.edu

The fragmentation of the molecular ion provides further structural clues. Common fragmentation pathways for aromatic chloro compounds involve the loss of a chlorine radical (Cl•) or a hydrogen chloride molecule (HCl). thieme-connect.de

Table 2: Major Peaks in the Mass Spectrum of this compound nih.gov

| m/z | Proposed Fragment | Significance |

| 214 | [C₁₄H₁₁Cl]⁺• | Molecular Ion (M⁺) |

| 216 | [C₁₄H₁₁³⁷Cl]⁺• | Isotope Peak (M+2) |

| 179 | [C₁₄H₁₀]⁺• | Loss of HCl |

| 178 | [C₁₄H₉]⁺ | Loss of Cl• and H• |

Vibrational Spectroscopy (Infrared and Raman) for Conformational and Bonding Analysis

Key vibrational modes for this compound include C-H stretching and bending vibrations of the aromatic rings and the vinyl group, C=C stretching of the double bond and aromatic rings, and the C-Cl stretching vibration. The trans configuration of the double bond gives rise to a characteristic out-of-plane C-H bending mode in the IR spectrum, typically around 960-980 cm⁻¹.

Table 3: Selected Vibrational Modes for trans-Stilbene (B89595) Derivatives researchgate.net

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Technique |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Vinylic C-H Stretch | 3020 - 3080 | IR, Raman |

| C=C Stretch (vinyl) | 1620 - 1650 | Raman |

| C=C Stretch (aromatic) | 1450 - 1600 | IR, Raman |

| C-H Out-of-Plane Bend (trans) | 960 - 980 | IR |

| C-Cl Stretch | 600 - 800 | IR, Raman |

X-ray Diffraction (XRD) in Solid-State Structure Determination

Electronic Absorption and Emission Spectroscopy for Electronic Transitions

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to study the electronic transitions within a molecule. omlc.org The absorption of ultraviolet or visible light promotes electrons from lower to higher energy orbitals, and the subsequent emission of light as the electrons return to the ground state is known as fluorescence. The parent compound, trans-stilbene, exhibits strong absorption in the UV region, with a characteristic structured absorption band. omlc.org

The introduction of a chlorine atom at the 4-position of one of the phenyl rings in this compound is expected to cause a slight red-shift (bathochromic shift) of the absorption and emission maxima due to the electronic effects of the halogen substituent. The quantum yield of fluorescence, which is a measure of the efficiency of the fluorescence process, can also be influenced by the presence of the heavy chlorine atom, which may enhance intersystem crossing to the triplet state and potentially decrease the fluorescence quantum yield. nih.gov

Table 4: Photophysical Properties of trans-Stilbene (for comparison) omlc.org

| Property | Value | Conditions |

| Absorption Maximum (λmax) | ~295 nm | In hexane |

| Molar Absorptivity (ε) | ~29,000 M⁻¹cm⁻¹ | At λmax |

| Emission Maximum (λem) | ~350 nm | In hexane |

| Fluorescence Quantum Yield (ΦF) | ~0.05 | In hexane |

Theoretical and Computational Chemistry Studies of Trans 4 Chlorostilbene

Quantum Chemical Calculations on Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic behavior of trans-4-chlorostilbene (B155792), from its stable conformation to its photochemical reactivity.

The ground state (S₀) geometry of this compound is the starting point for most computational studies. Methods like Density Functional Theory (DFT), particularly with the B3LYP functional, and Møller–Plesset perturbation theory (MP2) are commonly employed to perform geometry optimizations. unige.chresearchgate.netresearchgate.net These calculations consistently show that the parent trans-stilbene (B89595) molecule has a nearly planar C₂ₕ symmetry in its lowest energy conformation. researchgate.net For this compound, the substitution of a chlorine atom at the para position of one phenyl ring is not expected to induce significant deviation from this planarity.

The energetic landscape is explored by calculating the potential energy as a function of specific geometric parameters, most notably the torsional (dihedral) angles of the phenyl rings relative to the central vinyl plane. These calculations reveal the energy barriers to rotation around the C-C single bonds. For substituted stilbenes, these barriers are crucial for understanding the molecule's flexibility and conformational preferences. unige.chresearchgate.net While the parent trans-stilbene is planar, some computational methods have suggested very small out-of-plane twists of the phenyl rings in the absolute energy minimum. researchgate.net The energy barrier for the synchronous rotation of the phenyl rings provides information about the rigidity of the molecular framework.

Table 1: Illustrative Calculated Ground State Geometric Parameters for Substituted Stilbenes This table is based on typical data from DFT calculations on stilbene (B7821643) derivatives and serves as an example of the parameters obtained.

| Parameter | Typical Calculated Value | Computational Method |

|---|---|---|

| C=C (ethylenic) bond length | ~1.34 Å | B3LYP/6-31G(d) |

| C-C (phenyl-vinyl) bond length | ~1.48 Å | B3LYP/6-31G(d) |

| C-Cl bond length | ~1.75 Å | B3LYP/6-31G(d) |

| Phenyl ring torsional angle | 0-10° | MP2/cc-pVDZ |

| Rotational Barrier (C-C single bond) | ~5-7 kcal/mol | CCSD(T)/CBS |

The photochemistry of stilbenes, particularly the trans-cis isomerization, is governed by the topology of their excited state potential energy surfaces (PES). rsc.orgresearchgate.net Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the properties of excited states, including vertical excitation energies and optimized geometries. researchgate.netchemrxiv.org For more complex situations, such as near conical intersections where different electronic states become degenerate, more advanced methods like Complete Active Space Self-Consistent Field (CASSCF) are employed. unige.ch

Calculations on stilbene show that upon excitation to the first singlet excited state (S₁), the molecule relaxes from its planar ground state geometry. The key reaction coordinate for photoisomerization is the torsion around the central C=C double bond. The S₁ PES typically features a minimum at a twisted, non-planar geometry (often called the "phantom" state or perpendicular geometry), which serves as a funnel for non-radiative decay back to the ground state, leading to a mixture of trans and cis isomers. rsc.orgresearchgate.netresearchgate.netresearchgate.net The presence of the chlorine substituent in this compound can influence the energetics of the excited states and the position of the energy barriers on the PES, thereby affecting the quantum yield and dynamics of the photoisomerization process. researchgate.net Semi-empirical methods have also been used to map the PES as a function of both the central double bond rotation and the exocyclic single bond torsions, revealing barriers to isomerization in the excited state. rsc.org

Molecular Dynamics Simulations for Conformational Dynamics and Intermolecular Interactions

While quantum chemical calculations excel at describing the electronic structure of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, including their conformational changes and interactions with their environment (e.g., solvent molecules or other solutes). rsc.orgmdpi.com

For a molecule like this compound, MD simulations can provide insights into:

Conformational Dynamics : How the phenyl rings twist and flex at finite temperatures in different environments (e.g., in a nonpolar solvent, a polar solvent, or embedded in a polymer matrix).

Solvation Structure : How solvent molecules arrange themselves around the solute molecule and how these interactions influence the conformational preferences.

Intermolecular Interactions : In aggregated states or in the solid state, MD can model the packing of molecules and the nature of intermolecular forces, such as π-π stacking and van der Waals interactions.

These simulations rely on a force field, which is a set of parameters describing the potential energy of the system as a function of atomic positions. These parameters are often derived from or benchmarked against high-level quantum chemical calculations. A study on a tetramethoxy-trans-stilbene derivative combined experimental methods with plane-wave DFT and MD simulations to achieve a detailed understanding of its molecular reorientations. rsc.org

Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational chemistry is an indispensable tool for interpreting experimental spectra. By calculating spectroscopic parameters for a proposed structure, a direct comparison with experimental data can confirm assignments and provide a deeper understanding of the underlying molecular properties. q-chem.com

NMR Spectroscopy : DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can accurately predict ¹H and ¹³C NMR chemical shifts. comporgchem.comliverpool.ac.ukgithub.io For a molecule like this compound, these calculations can help assign the signals of the different aromatic and vinylic protons and carbons. Comparing calculated shifts for different possible conformers with experimental values can also provide information about the dominant solution-phase structure. comporgchem.com

Vibrational Spectroscopy (IR and Raman) : The calculation of the harmonic vibrational frequencies using DFT is a routine procedure. researchgate.netfaccts.de The results not only provide the frequencies of the normal modes but also their corresponding IR intensities and Raman activities. This information is crucial for assigning the complex vibrational spectra of molecules like this compound, where many phenyl ring and vinyl modes overlap. Calculations have been used extensively to assign the IR and Raman bands of the parent trans-stilbene in both its ground and excited states. unige.chresearchgate.net

Table 2: Illustrative Comparison of Experimental and Calculated Vibrational Frequencies for a Stilbene Derivative This table demonstrates the typical agreement between experimental data and DFT-calculated frequencies, which are often scaled to correct for anharmonicity and method limitations.

| Vibrational Mode Description | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment Confidence |

|---|---|---|---|

| Ethylenic C=C Stretch | ~1635 | ~1640 | High |

| Phenyl C=C Stretch | ~1595 | ~1600 | High |

| trans C-H Wag (vinyl) | ~960 | ~965 | High |

| C-Cl Stretch | ~1090 | ~1095 | Medium |

Computational Modeling of Reaction Pathways and Transition States

Beyond the photoisomerization reaction, computational methods can model various chemical reaction pathways involving this compound. This involves locating the transition state (TS) structures that connect reactants to products on the potential energy surface. The energy of the TS determines the activation energy of the reaction.

For the thermal trans-cis isomerization, computational methods can be used to find the triplet-state mediated pathway or the ground-state pathway, although the latter has a very high energy barrier. For photochemical reactions, the key structures are not traditional transition states but conical intersections between excited and ground state surfaces, which are located using specialized algorithms. researchgate.net For other potential reactions, such as oxidation or addition reactions, DFT calculations can map out the complete reaction profile, identifying all intermediates and transition states, thus providing a detailed mechanistic understanding.

Development and Application of Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. These models are heavily reliant on computational chemistry to generate the necessary molecular descriptors.

trans-stilbene derivatives are a class of compounds with significant biological activities, including potential applications as neuroprotective agents and imaging probes for β-amyloid plaques associated with Alzheimer's disease. researchgate.netnih.govnih.govillinois.eduescholarship.org In a typical QSAR study involving this compound:

The 3D structure of this compound and other analogues in the series would be optimized using a quantum chemical method like DFT. researchgate.net

A large number of molecular descriptors would be calculated for each optimized structure. These can include electronic descriptors (e.g., HOMO/LUMO energies, dipole moment), steric descriptors (e.g., molecular volume, surface area), and topological descriptors.

A statistical method, such as multiple linear regression or machine learning, is used to build a mathematical model that relates a subset of these descriptors to the experimental activity (e.g., binding affinity to the β-amyloid peptide).

One such study on 22 trans-stilbene-based analogues developed a highly predictive QSAR model (r² = 0.857) for their use as imaging agents for β-amyloid plaques. researchgate.net Such models are valuable for predicting the activity of new, unsynthesized stilbene derivatives and for guiding the design of more potent and effective compounds.

Applications in Advanced Functional Materials

Photoresponsive Materials Incorporating Stilbene (B7821643) Scaffolds

The stilbene scaffold is a foundational element in a variety of photoresponsive materials. nih.govscispace.com These materials are designed to undergo significant changes in their physical or chemical properties upon exposure to light. The core mechanism enabling this responsiveness is the photoisomerization of the central carbon-carbon double bond within the stilbene structure. researchgate.net

The trans isomer of a stilbene derivative is typically a planar, rod-shaped molecule. Upon irradiation with ultraviolet (UV) light, it can convert to the cis isomer, which has a bent, non-planar geometry. This transformation can be reversed by exposing the cis isomer to a different wavelength of light or through thermal relaxation. This reversible change in molecular shape at the nanoscale is harnessed to induce macroscopic changes in the material. nih.govresearchgate.net For instance, when stilbene units are incorporated into a polymer network, this isomerization can cause the polymer to contract or expand, force water out of a hydrogel, or alter the material's surface topology. fudan.edu.cn The stability and high quantum yield of this isomerization in certain "stiff-stilbene" derivatives have made them valuable building blocks for creating molecular switches and dynamic materials. nih.govresearchgate.net

Integration of Stilbene Derivatives in Liquid Crystal Systems

The distinct geometries of the trans and cis isomers of stilbene derivatives make them excellent candidates for modulating the properties of liquid crystal (LC) systems. Their integration allows for the photochemical control of phase behavior and electrical characteristics.

The nematic phase of a liquid crystal is characterized by the long-range orientational order of its constituent rod-like molecules. The introduction of a photoresponsive molecule like a chlorostilbene derivative allows for the disruption of this order using light. The elongated, rod-like shape of trans-4-Chlorostilbene (B155792) is compatible with the nematic host, effectively stabilizing the liquid crystalline phase.

In conventional, non-ionic LC systems, residual ionic impurities are always present. The introduction of a polar guest molecule, such as this compound, alters the dielectric anisotropy of the liquid crystal mixture. This change in the internal dielectric environment can affect the mobility and distribution of these residual ions. scispace.com A change in ion mobility directly impacts the electrical conductivity and resistivity of the LC material. This is a critical consideration in applications like flat-panel displays, where ion migration can lead to image sticking and reduced device lifetime. Therefore, the integration of stilbene derivatives requires careful consideration of their impact on the dielectric properties and subsequent influence on the ionic behavior of the host material.

Self-Assembled Materials and Intercalation Chemistry

The ability of stilbene derivatives to self-organize and insert themselves into layered host materials (intercalation) opens avenues for creating highly ordered functional assemblies with switchable properties.

Studies have shown that stilbene derivatives functionalized with appropriate anchoring groups can form self-assembled monolayers (SAMs) on surfaces like gold. nih.gov In these assemblies, the orientation and conformation of the molecules are dictated by a balance of forces, including the interaction of the anchor group with the surface and intermolecular interactions.

The reversible light-induced isomerization (photochromism) of the stilbene unit is a key feature exploited in functional assemblies. mdpi.com As discussed, this switching mechanism can trigger phase transitions in liquid crystal composites. In self-assembled layers, this isomerization can change surface properties like wettability or adhesion.

Another important property of certain stilbene derivatives is their significant nonlinear optical (NLO) activity. NLO materials can alter the properties of light passing through them, for example, by doubling the frequency of the light in a process called second-harmonic generation (SHG). This effect is particularly strong in molecules that have a "donor-acceptor" structure. A stilbene molecule substituted with an electron-donating group on one phenyl ring and an electron-accepting group (like a chloro or nitro group) on the other can exhibit a large NLO response. researchgate.net Research on highly polar stilbene derivatives has demonstrated their potential as efficient materials for SHG, with some showing activity many times that of the reference material, urea (B33335). rsc.org The ability to align these molecules in a non-centrosymmetric fashion within a self-assembled or crystalline structure is crucial for achieving a macroscopic NLO effect. rsc.orgresearchgate.net

Interactive Data Table: Nonlinear Optical (NLO) Activity of Selected Stilbene Derivatives

This table presents the Second Harmonic Generation (SHG) efficiency for several stilbene derivatives compared to a urea standard. This data highlights how molecular structure influences NLO properties.

| Compound | SHG Efficiency (vs. Urea) | Crystal Symmetry |

| 2-chloro-3,4-dimethoxy-4′-nitrostilbene (1a) | > 32 | Non-centrosymmetric |

| 5-bromo-2-hydroxy-3-nitro-4′-nitrostilbene (1b) | 0.04 | Non-centrosymmetric |

| 4-dimethylamino-4′-nitrostilbene (1e) | - | Centrosymmetric |

Data sourced from research on highly polar stilbene derivatives for SHG applications. rsc.org A non-centrosymmetric crystal arrangement is required for SHG activity.

Interactive Data Table: Properties of Thioindigo Photoswitches

This table shows key properties of thioindigo, a different class of photoswitch, for comparison. It illustrates the parameters used to characterize photoresponsive molecules, such as absorption wavelengths (λabs), quantum yields (Φ), and dipole moments.

| Isomer | λabs (calculated) | Dipole Moment (Debye) | Isomerization Quantum Yield (at 530 nm) |

| trans- | 472 nm | 4.39 | Φtrans→cis = 0.18 ± 0.02 |

| cis- | 444 nm | 5.87 | Φcis→trans = 0.62 ± 0.05 |

Data sourced from studies on visible light-induced switching materials. nih.gov

Biological Activities and Structure Activity Relationship Sar Studies

trans-Stilbenes as Potential Therapeutic Agents

The trans-isomer of stilbene (B7821643) is generally more common and thermodynamically stable than its cis-counterpart. nih.govwikipedia.org This class of compounds, including trans-4-Chlorostilbene (B155792), has attracted considerable attention for its potential as therapeutic agents in various diseases. rsc.orgrsc.org

Halogenated stilbene derivatives have been investigated for their anticancer activities, with some demonstrating greater potency than the well-studied resveratrol (B1683913). researchgate.netmdpi.com Studies indicate that this compound can inhibit the proliferation of cancer cells. A primary mechanism by which many stilbene-based compounds exert their anticancer effects is through interaction with tubulin.

Microtubules, which are dynamic polymers of α- and β-tubulin dimers, are crucial for cell division, making them a key target for anticancer drugs. nih.govnih.gov Certain stilbene derivatives, particularly those in the cis-configuration like Combretastatin A-4, are potent inhibitors of tubulin polymerization, binding to the colchicine-binding site on β-tubulin. nih.gov This disruption of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis (programmed cell death). nih.govnih.gov While the cis-isomer is often more active in this specific mechanism, trans-stilbenes can also influence microtubule assembly and exhibit significant cytotoxic properties. nih.gov

Chronic inflammation is implicated in a variety of diseases, and stilbenes have shown considerable promise as anti-inflammatory agents. mdpi.comnih.gov The mechanism often involves the inhibition of key inflammatory signaling pathways. Specifically, this compound has been noted for its potential in treating inflammatory conditions by reducing the activation of nuclear factor kappa B (NF-κB), a critical regulator of inflammatory gene expression. researchgate.net The inhibition of NF-κB and activator protein 1 (AP-1) signaling pathways is a key aspect of its anti-inflammatory and potential anticancer activity.

In addition to anti-inflammatory effects, halogenated stilbenes have demonstrated other bioactive properties. For instance, a chloro-derivative of resveratrol showed more potent activity against the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Escherichia coli than resveratrol itself, indicating that halogenation can enhance antimicrobial efficacy. nih.gov

Table 1: Investigated Biological Activities of Halogenated Stilbenes

Biological Activity Key Mechanism/Target Relevant Compound Class Reference Anticancer Inhibition of Tubulin Polymerization, Apoptosis Induction Stilbene Derivatives [12, 15] Anti-inflammatory Inhibition of NF-κB and AP-1 Pathways This compound [20, 21] Antimicrobial Bacterial Growth Inhibition Halogenated Resveratrol Derivatives researchgate.net

Comprehensive Structure-Activity Relationships in Halogenated Stilbenes

The biological activity of stilbene derivatives is profoundly influenced by their chemical structure, including the nature and position of substituents on the aromatic rings and the geometry of the central double bond. rsc.org

The introduction of halogen atoms, such as chlorine, onto the stilbene scaffold is a key strategy in medicinal chemistry to modulate a compound's biological profile. Halogenation can enhance the lipophilicity of the molecule, which may improve its ability to cross cell membranes and potentially enhance its pharmacokinetic properties. mdpi.com Studies have shown that the presence of electron-withdrawing groups, like halogens, can increase the biological potency of stilbene derivatives. rsc.org For example, halogenated resveratrol derivatives have been shown to possess stronger anticancer and antimicrobial activities compared to the parent compound. mdpi.comnih.gov Specifically, the substitution of a chlorine atom at the 4-position of the phenyl ring, as in this compound, creates a molecule with distinct electronic and steric properties that contribute to its unique biological activities.

Stilbenes exist as two geometric isomers: cis (Z) and trans (E). rsc.orgwikipedia.org This isomerism is a critical determinant of biological activity.

trans-Isomer: This configuration is generally more thermodynamically stable due to reduced steric hindrance between the two phenyl rings. nih.govwikipedia.org Many of the widely reported biological effects of stilbenes, such as those of resveratrol, are associated with the trans form.

cis-Isomer: The cis configuration is less stable and often more reactive. nih.gov This geometry is crucial for the potent tubulin-inhibiting activity of compounds like combretastatin, as it allows the molecule to fit into the colchicine-binding pocket of tubulin. nih.gov

While the trans isomer is more stable, the interconversion from trans to cis can occur under certain conditions, such as exposure to UV light. nih.gov The distinct spatial arrangement of the phenyl rings in each isomer dictates how they interact with biological targets, leading to different, and sometimes opposing, biological effects.

Table 2: Comparison of cis and trans Stilbene Isomers

Property cis-Isomer (Z) trans-Isomer (E) Reference Stability Less stable, higher steric hindrance More stable, lower steric hindrance [9, 17] Physical State (unsubstituted stilbene) Liquid at room temperature Crystalline solid at room temperature Primary Biological Role Example Potent tubulin polymerization inhibitor (e.g., Combretastatin) Associated with antioxidant and anti-inflammatory effects (e.g., Resveratrol) [15, 21]

Mechanistic Insights into Biological Interactions (e.g., Apoptosis Induction Pathways)

The anticancer activity of stilbene derivatives is frequently linked to their ability to induce apoptosis, or programmed cell death, in cancer cells. researchmap.jp This process is highly regulated and can be initiated through two main signaling pathways:

The Intrinsic (Mitochondrial) Pathway: This pathway is triggered by cellular stress. Some trans-stilbene (B89595) analogs have been shown to induce apoptosis by activating this pathway. nih.gov This involves the activation of pro-apoptotic proteins like Bax, which translocates to the mitochondria, leading to the release of cytochrome c into the cytoplasm. nih.gov This event initiates a cascade of caspase activation, ultimately leading to cell death. The activity of this pathway can be regulated by signaling molecules such as p38 MAPK and Akt. nih.gov

The Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface, leading to the activation of an initiator caspase, such as caspase-8. researchmap.jp

Stilbenes can trigger apoptosis through one or both of these pathways. researchmap.jp The induction of cell cycle arrest by tubulin inhibitors is a potent trigger for the intrinsic apoptotic pathway, linking the mechanistic actions of these compounds directly to cell death. nih.govnih.gov

Table of Mentioned Compounds

Environmental Behavior and Degradation Pathways of Trans 4 Chlorostilbene

Hydrolysis Kinetics and Mechanisms in Aqueous Environments

Hydrolysis is a significant abiotic degradation pathway for many organic compounds in aquatic environments. The rate and mechanism of this process for stilbene (B7821643) derivatives can be influenced by pH and the presence of intermediates.

While data on the direct hydrolysis of trans-4-Chlorostilbene (B155792) is limited, extensive studies have been conducted on its epoxide intermediate, this compound oxide. This epoxide is a plausible intermediate in the oxidative transformation of the parent compound in the environment. The hydrolysis of this epoxide is subject to catalysis under acidic, neutral, and basic conditions.

kobs = kA[H⁺] + kN + kB[OH⁻]

Studies on chemical analogues and related structures indicate that the double bond in stilbenes is relatively stable to hydrolysis unless activated by other functional groups or environmental factors. The primary hydrolytic focus is often on derivatives or intermediates formed through other processes.

The formation of an epoxide, specifically this compound oxide, is a key step in the metabolic and environmental transformation of this compound. Once formed, this epoxide undergoes hydrolysis to form a diol. The kinetics of this hydrolysis have been studied to understand its persistence.

dl-trans-4-Chlorostilbene oxide was utilized as a standard reference compound for acid hydrolysis studies in evaluations for hazardous waste land disposal. The hydrolysis rates were measured under sterile conditions at controlled temperatures and pH levels to determine the rate constants for acid, neutral, and base catalysis. The mean rate for acid-catalyzed hydrolysis of this compound oxide was determined to be 17.0 ± 2.0 M⁻¹ min⁻¹.

The table below summarizes the experimentally determined hydrolysis rate constants for dl-trans-4-Chlorostilbene oxide at 25°C from a comprehensive study.

| Process | Rate Constant | Half-Life |

|---|---|---|

| Acid-Catalyzed (kA) | 1.02 x 103 M-1hr-1 | 1.9 hours (@ pH 3) |

| Neutral (kN) | <1.7 x 10-6 hr-1 | >46.4 years |

| Base-Catalyzed (kB) | 2.58 M-1hr-1 | 30.7 years (@ pH 7) |

Data sourced from a study on hydrolysis rate constants for evaluation of hazardous waste land disposal. Note: Half-life at pH 7 for the base-catalyzed process is calculated based on the given rate constant and an OH⁻ concentration of 10⁻⁷ M.

These data indicate that the hydrolysis of the epoxide intermediate is significantly faster under acidic conditions compared to neutral or alkaline conditions. The long half-life under neutral and basic conditions suggests that if this compound oxide is formed in typical environmental waters (pH ~7-8), it could be relatively persistent with respect to hydrolysis.

Photodegradation Processes under Environmental Conditions

Photodegradation, or photolysis, is a major transformation process for chemicals present on soil surfaces, in surface waters, and in the atmosphere. This process involves the breakdown of molecules by photons, particularly from UV radiation in sunlight.

For this compound, the presence of the stilbene backbone, which contains a carbon-carbon double bond and two aromatic rings, suggests a high potential for absorbing UV light. This absorption can lead to several photochemical reactions. One of the most common reactions for stilbenes is trans-cis isomerization. Upon absorbing light, this compound can be converted to its cis-isomer. The cis-isomer can then undergo an intramolecular cyclization to form a dihydrophenanthrene derivative, which can be subsequently oxidized to a stable phenanthrene (B1679779).

Biotransformation and Biodegradation Potential in Environmental Compartments

Biotransformation by microorganisms is a critical pathway for the degradation of organic pollutants in soil and water. The potential for this compound to be biodegraded depends on the presence of microbial communities with the appropriate enzymatic capabilities.

Studies on related compounds provide insight into likely biotransformation pathways. The biotransformation of stilbenes often involves enzymatic reactions such as hydroxylation and epoxidation. For instance, the metabolism of the parent compound, trans-stilbene (B89595), in mammals involves hydroxylation at various positions on the aromatic rings. Fungi have also been shown to biotransform stilbenoids like resveratrol (B1683913), often through glycosylation.

For chlorinated aromatic compounds, biodegradation can be more challenging. The chlorine substituent can increase the recalcitrance of the molecule to microbial attack. However, microorganisms capable of degrading chlorinated hydrocarbons have been identified. Degradation often proceeds via pathways involving dioxygenase enzymes that can hydroxylate the aromatic ring, leading to catechols that can be further cleaved. Dehalogenation is a critical step, which can occur either aerobically or anaerobically.

Given its structure, the likely initial steps in the aerobic biodegradation of this compound would involve:

Epoxidation of the double bond, leading to this compound oxide, which is then hydrolyzed to a diol.

Hydroxylation of one or both aromatic rings by dioxygenase enzymes.

Environmental Fate Modeling and Prediction Methodologies

Environmental fate models are computational tools used to predict the distribution and transformation of chemicals in the environment. These models integrate information on a chemical's properties with data on environmental processes to estimate concentrations in different compartments such as air, water, soil, and sediment.

For this compound, a multimedia fate model would be used to simulate its behavior. Key inputs for such a model would include:

Chemical Properties: Vapor pressure, water solubility, octanol-water partition coefficient (Kow).

Degradation Rates: Rate constants for hydrolysis (k_A, k_N, k_B), photodegradation (quantum yield), and biodegradation in various media (e.g., half-life in soil, water).

Models like SimpleBox or fugacity-based models partition the chemical among environmental compartments and calculate its persistence based on the sum of degradation rates in each compartment. For instance, the hydrolysis rate constants for this compound oxide (as discussed in section 9.1.2) would be critical inputs for predicting its fate in aquatic systems. The lack of robust data for photodegradation and biodegradation of the parent compound necessitates the use of estimation techniques or data from structurally similar chemicals, which introduces uncertainty into the model predictions. These models are essential for regulatory risk assessment, helping to identify chemicals that may be persistent, bioaccumulative, and toxic.

Conclusion and Future Research Directions for Trans 4 Chlorostilbene

Synthesis of Key Research Findings and Contributions

Research into trans-4-chlorostilbene (B155792) has primarily centered on its synthesis, photophysical properties, and its utility as a building block for more complex molecules. The presence of the chlorine atom on the phenyl ring influences the electronic properties of the stilbene (B7821643) system, which in turn affects its absorption and emission spectra.

Key findings include:

Synthetic Accessibility: this compound is readily synthesized through various established olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons reactions, making it an accessible starting material for further chemical exploration.

Photophysical and Photochemical Behavior: Like other stilbenes, this compound exhibits photoisomerization from the trans to the cis isomer upon UV irradiation. However, the quantum yields and the photostationary state are influenced by the chloro-substituent. Studies have shown that halogenation can impact the excited state dynamics, including the competition between fluorescence and isomerization pathways.

Role as a Chemical Intermediate: The compound serves as a valuable intermediate in organic synthesis. The chlorine atom provides a reactive handle for cross-coupling reactions, allowing for the introduction of various functional groups to create a diverse library of stilbene derivatives. guidechem.com

Influence of Halogenation on Biological Activity: While research on the specific biological activities of this compound is not extensive, studies on halogenated stilbenes in general suggest that the introduction of halogens can modulate their biological profiles. nih.govnih.gov Halogenation can enhance lipophilicity, potentially improving bioavailability, and can influence interactions with biological targets. nih.govnih.gov For instance, halogenated resveratrol (B1683913) derivatives have been investigated for their antioxidant and antimicrobial properties. mdpi.com

Below is a data table summarizing the key properties of this compound:

| Property | Value | Reference |

| Molecular Formula | C14H11Cl | nih.gov |

| Molar Mass | 214.69 g/mol | nih.gov |

| CAS Number | 4714-23-2 | guidechem.com |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 132-135 °C | |

| Solubility | Soluble in organic solvents like dichloromethane (B109758) and chloroform |

Identification of Remaining Challenges and Unresolved Questions

Despite the foundational knowledge, several challenges and unresolved questions remain in the study of this compound:

Comprehensive Biological Profiling: A significant gap exists in the systematic evaluation of the biological activities of this compound. Its potential as an anticancer, anti-inflammatory, or neuroprotective agent, areas where other stilbenes have shown promise, remains largely unexplored.

Mechanism of Action: For any observed biological activity, the underlying molecular mechanisms are yet to be elucidated. Understanding how the chlorine atom influences target binding and signaling pathways is crucial for rational drug design.

Photostability and Phototoxicity: While its photoisomerization is a key feature, the long-term photostability and potential for phototoxicity of this compound and its metabolites are critical concerns for applications in materials and medicine. The photocyclization of stilbenes to form phenanthrenes is a known side reaction that can lead to undesired products. beilstein-journals.org

Metabolic Fate and Pharmacokinetics: For any potential therapeutic application, the metabolic pathways, pharmacokinetic profile, and potential for bioaccumulation of this chlorinated organic compound need to be thoroughly investigated. The poor bioavailability of many stilbenes is a known challenge that may also apply to this derivative. nih.gov

Structure-Property Relationships: A systematic study correlating the position and nature of halogen substituents on the stilbene core with their photophysical and biological properties is needed to guide the design of new functional molecules.

Exploration of Emerging Research Avenues and Potential Applications

The unique characteristics of this compound open up several exciting avenues for future research and application:

Materials Science: The photoluminescent and photochromic properties of this compound make it a candidate for the development of smart materials. guidechem.com Potential applications include its use in:

Organic Light-Emitting Diodes (OLEDs): As a component in the emissive layer.

Optical Switches and Data Storage: Leveraging its reversible photoisomerization.

Fluorescent Probes and Sensors: For the detection of specific analytes.

Medicinal Chemistry: As a scaffold, this compound can be elaborated to generate novel therapeutic agents. The chlorine atom can be used to modulate the electronic properties and steric profile of the molecule to optimize binding to biological targets. Areas of interest include:

Anticancer Agents: Many stilbene derivatives exhibit anticancer properties.

Enzyme Inhibitors: The stilbene scaffold is present in inhibitors of various enzymes.

Antimicrobial Agents: Halogenation can enhance the antimicrobial activity of phenolic compounds. mdpi.com